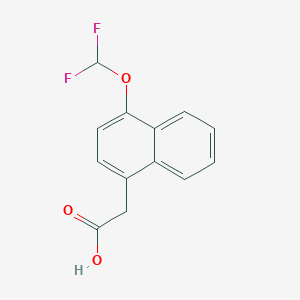

1-(Difluoromethoxy)naphthalene-4-acetic acid

Beschreibung

Eigenschaften

Molekularformel |

C13H10F2O3 |

|---|---|

Molekulargewicht |

252.21 g/mol |

IUPAC-Name |

2-[4-(difluoromethoxy)naphthalen-1-yl]acetic acid |

InChI |

InChI=1S/C13H10F2O3/c14-13(15)18-11-6-5-8(7-12(16)17)9-3-1-2-4-10(9)11/h1-6,13H,7H2,(H,16,17) |

InChI-Schlüssel |

LKIMEBWZXULLTR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=C2OC(F)F)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(Difluoromethoxy)naphthalene-4-acetic acid typically involves the reaction of naphthalene derivatives with difluoromethoxy reagents under specific conditions. One common method involves the use of naphthalene-4-acetic acid as a starting material, which is then reacted with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-(Difluormethoxy)naphthalin-4-essigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Mechanismen.

Biologie: Diese Verbindung wird in Studien verwendet, die sich mit Enzyminhibition und Protein-Ligand-Interaktionen befassen. Ihre Fähigkeit, mit biologischen Makromolekülen zu interagieren, macht sie zu einem wertvollen Werkzeug in der biochemischen Forschung.

Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen verwendet

Wirkmechanismus

Der Wirkmechanismus von 1-(Difluormethoxy)naphthalin-4-essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Difluormethoxygruppe kann Wasserstoffbrückenbindungen und van-der-Waals-Wechselwirkungen mit Zielproteinen bilden, was zu Veränderungen in ihrer Konformation und Aktivität führt. Die Essigsäureeinheit kann an Säure-Base-Reaktionen teilnehmen, was die biologische Aktivität der Verbindung weiter beeinflusst. Diese Wechselwirkungen können verschiedene biochemische Stoffwechselwege modulieren, was die Verbindung nützlich für die Untersuchung zellulärer Prozesse und die Entwicklung neuer Therapeutika macht.

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethoxy)naphthalene-4-acetic acid is a chemical compound with the molecular formula C13H10F2O3 and a molecular weight of approximately 252.21 g/mol. It features a naphthalene ring substituted with a difluoromethoxy group and an acetic acid moiety. This compound is recognized for its potential applications in pharmaceuticals and agrochemicals.

Pharmaceuticals

- This compound can be utilized as a precursor or as an active ingredient in drug formulations that target inflammatory conditions. Derivatives of 2-naphthyl acetic acid have high therapeutic value in treating various inflammatory conditions, including those affecting the skin, eyes, respiratory tract, bones, and internal organs, as well as contact dermatitis, allergic reactions, and rheumatoid arthritis . These compounds can also relieve pain, pyrexia, pruritus, and other syndromes arising from conditions like bone fracture, toothache, bacterial and viral infections, and injuries . An appropriate daily dosage for oral administration typically ranges from 0.1 mg to 20 mg of the active compound per kilogram of body weight, with most conditions responding to a dosage level of 1 mg to 5 mg per kilogram of body weight per day .

Agrochemicals

- This compound may have use as a herbicide or plant growth regulator.

Wirkmechanismus

The mechanism of action of 1-(Difluoromethoxy)naphthalene-4-acetic acid involves its interaction with specific molecular targets. The difluoromethoxy group can form hydrogen bonds and van der Waals interactions with target proteins, leading to changes in their conformation and activity. The acetic acid moiety can participate in acid-base reactions, further influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, making the compound useful in studying cellular processes and developing new therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

1-Naphthaleneacetic Acid (NAA)

- Structure : 2-(1-naphthyl)acetic acid (acetic acid group at position 2 of naphthalene).

- Molecular Formula : C₁₂H₁₀O₂; Molecular Weight : 186.20 g/mol .

- Key Differences :

- NAA lacks fluorine substituents, making it less lipophilic than the difluoromethoxy analog.

- The acetic acid group in NAA is at position 2, whereas the target compound has it at position 4. This positional isomerism may influence biological activity and receptor binding.

- Applications : Widely used as a plant growth regulator .

- Toxicity : Classified for reproductive toxicity and organ damage, though insufficient data exist for comprehensive risk assessment .

1-Naphthaleneacetamide

- Structure : 2-(1-naphthyl)acetamide.

- Molecular Formula: C₁₂H₁₁NO; Molecular Weight: 185.23 g/mol .

- Key Differences :

- Replacement of the acetic acid group with an acetamide reduces acidity (pKa ~15 vs. ~4.5 for carboxylic acids).

- The difluoromethoxy analog’s fluorine atoms may enhance membrane permeability compared to the polar acetamide group.

Amino-Naphthalenesulfonic Acids

- Examples: 1-Naphthylamine-4-sulfonic acid (C₁₀H₉NO₃S; MW 223.25 g/mol) .

- Key Differences :

- Sulfonic acid groups (-SO₃H) are strongly acidic (pKa ~1) compared to acetic acid (pKa ~4.5), drastically altering solubility and ionic interactions.

- The difluoromethoxy analog is likely more lipophilic, favoring cellular uptake in hydrophobic environments.

Fluorinated Naphthalene Derivatives

- Example : 1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene (C₁₂H₇F₅O; MW 262.17 g/mol) .

- Key Differences: The trifluoromethyl (-CF₃) group increases electron-withdrawing effects and lipophilicity compared to the acetic acid substituent. The absence of a carboxylic acid group eliminates pH-dependent solubility, making the trifluoromethyl analog more suitable for non-polar applications.

Physicochemical and Toxicological Data Comparison

Key Research Findings

- Acidity and Solubility : The acetic acid group in the target compound provides moderate water solubility (pH-dependent), whereas sulfonic acid derivatives are highly soluble but less membrane-permeable .

- Toxicity Trends : Fluorination generally reduces acute toxicity but may introduce bioaccumulation risks due to increased lipophilicity .

Biologische Aktivität

1-(Difluoromethoxy)naphthalene-4-acetic acid (DFMNA) is a compound characterized by its unique structure, which includes a naphthalene ring with a difluoromethoxy substituent and an acetic acid moiety. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications.

The structural features of DFMNA contribute to its chemical reactivity and biological activity. The presence of the difluoromethoxy group enhances the compound's lipophilicity, potentially influencing its interaction with biological systems compared to other naphthalene derivatives. This modification can alter the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, making it a candidate for further investigation in drug design and development .

1. Anti-inflammatory Properties

Research indicates that compounds similar to DFMNA exhibit significant anti-inflammatory effects. For example, studies have shown that certain naphthalene derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for these compounds against COX-1 and COX-2 enzymes have been reported, demonstrating their potential as anti-inflammatory agents:

| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| DFMNA | TBD | TBD |

The exact IC50 values for DFMNA remain to be determined, but its structural similarity suggests it may exhibit comparable activity .

2. Anticancer Activity

DFMNA's potential anticancer activity is another area of interest. The compound's ability to interact with specific cellular targets could inhibit cancer cell proliferation. For instance, studies on related compounds have shown promising results in reducing the viability of various cancer cell lines, suggesting that DFMNA may also possess similar properties.

In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival . Further research is needed to elucidate the specific mechanisms through which DFMNA exerts its effects.

Case Studies and Research Findings

Several case studies highlight the biological activity of compounds related to DFMNA:

- Study on Naphthalene Derivatives : A study evaluated the anti-inflammatory effects of various naphthalene derivatives, including those with difluoromethoxy substitutions. Results indicated that these compounds effectively inhibited COX enzymes and reduced inflammation markers in animal models .

- Anticancer Mechanisms : Another study focused on the mechanisms of action of difluoromethoxy-substituted naphthalenes in cancer therapy. It was found that these compounds could disrupt mitochondrial function in cancer cells, leading to increased apoptosis .

Q & A

Q. What are the common synthetic routes for preparing 1-(difluoromethoxy)naphthalene-4-acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves introducing the difluoromethoxy group onto a naphthalene precursor, followed by carboxylation or acetic acid functionalization. Key steps include:

- Difluoromethylation : Use of difluoromethyl halides (e.g., ClCFH) or difluorocarbene precursors under basic conditions (e.g., KCO) .

- Carboxylation : Friedel-Crafts acylation or nucleophilic substitution to attach the acetic acid moiety at the 4-position .

Optimize yields by controlling temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for cross-coupling reactions) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and F NMR to confirm substitution patterns and purity (e.g., δ~7–8 ppm for aromatic protons; δ~-80 ppm for CF) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected ~264.2 g/mol) and fragmentation patterns .

- HPLC : For purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. How does the difluoromethoxy group influence the compound’s pharmacological potential?

- Methodological Answer : The -OCFH group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, improving membrane permeability and bioavailability . In vitro assays (e.g., enzyme inhibition studies) should evaluate interactions with cyclooxygenase (COX) or lipoxygenase (LOX) pathways, leveraging fluorinated aromatic compounds' known anti-inflammatory properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated naphthalene derivatives?

- Methodological Answer : Discrepancies may arise from:

- Substituent Position : Compare activity with 1-(difluoromethoxy)naphthalene-8-acetic acid (carboxylic group at 8-position) to assess positional effects .

- Assay Variability : Standardize in vitro conditions (e.g., cell lines, incubation time) and validate with orthogonal assays (e.g., SPR for binding affinity) .

- Structural Analysis : Use X-ray crystallography or DFT calculations to correlate electronic effects (e.g., CF dipole) with activity trends .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Continuous Flow Chemistry : Improves scalability and reduces side reactions (e.g., di-fluorinated byproducts) via precise temperature/pressure control .

- Catalyst Screening : Test Pd/Cu or photoredox catalysts for regioselective difluoromethylation .

- Purification : Use preparative HPLC or recrystallization (ethanol/water) to isolate the target compound (>98% purity) .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound compare, and what are the implications for drug development?

- Methodological Answer :

- In Vitro : Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) to identify major metabolites (e.g., difluoroacetic acid) .

- In Vivo : Conduct rodent studies to measure bioavailability and half-life. Address discrepancies by formulating prodrugs (e.g., ester derivatives) to enhance absorption .

Q. What computational tools are effective for predicting the compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger to model interactions with COX-2 or LOX-5 active sites .

- QSAR Modeling : Train models on fluorinated naphthalene datasets to predict IC values .

- ADMET Prediction : SwissADME or pkCSM to estimate toxicity and permeability .

Q. How can researchers address toxicity concerns while maintaining bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.